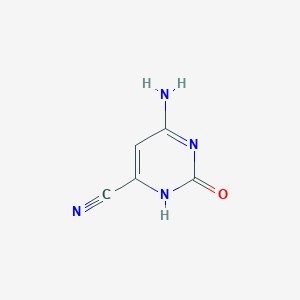

6-Amino-2-hydroxypyrimidine-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

548466-39-3 |

|---|---|

Molecular Formula |

C5H4N4O |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

4-amino-2-oxo-1H-pyrimidine-6-carbonitrile |

InChI |

InChI=1S/C5H4N4O/c6-2-3-1-4(7)9-5(10)8-3/h1H,(H3,7,8,9,10) |

InChI Key |

BVYZDKXAVHPDDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Amino 2 Hydroxypyrimidine 4 Carbonitrile and Analogous Structures

One-Pot Multicomponent Condensation Reactions

One-pot multicomponent reactions are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple precursors. The synthesis of 6-Amino-2-hydroxypyrimidine-4-carbonitrile and related structures frequently employs these convergent approaches.

Three-Component Approaches Utilizing Aromatic Aldehydes, Malononitrile (B47326), and Urea (B33335)/Thiourea (B124793)

A prominent and widely applied method for synthesizing the pyrimidine-5-carbonitrile scaffold involves the three-component condensation of an aromatic aldehyde, malononitrile, and urea or its sulfur analog, thiourea. researchgate.neteurekaselect.com This reaction assembles the pyrimidine (B1678525) ring by combining three readily available starting materials in a single synthetic operation. The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of urea/thiourea and subsequent cyclization and tautomerization to yield the final pyrimidine product. nih.gov This approach is noted for its high conversion rates, relatively short reaction times, and straightforward product isolation. researchgate.neteurekaselect.com

For instance, the synthesis of 4-Amino-2-hydroxy-6-phenylpyrimidine-5-carbonitrile has been reported, with spectral data confirming the structure. ias.ac.in

Catalyst-Mediated Processes

The efficiency and yield of the three-component condensation are often enhanced by the use of a catalyst. A range of catalysts, from simple acids and bases to more complex systems, have been successfully employed.

Phosphorus Pentoxide (P₂O₅): A simple and efficient method for the one-pot synthesis of 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine has been developed using phosphorus pentoxide as a catalyst in a three-component reaction of an aromatic aldehyde, malononitrile, and thiourea. researchgate.net

Nanosized Magnesium Oxide (MgO): High surface area, nanosized MgO has proven to be a highly effective heterogeneous base catalyst for this reaction, promoting the synthesis in refluxing ethanol (B145695) with the benefits of shorter reaction times and high yields. researchgate.neteurekaselect.com

Bone Char-Bronsted Solid Acid Catalyst: An eco-friendly and reusable solid acid biocatalyst derived from bone char modified with chlorosulfonic acid has been utilized for the synthesis of pyrimidine-5-carbonitrile derivatives under solvent-free conditions at 80°C. nih.gov

Ammonium Chloride (NH₄Cl): This readily available catalyst has been used to facilitate the synthesis of pyrimidine-5-carbonitrile under neutral, solvent-free conditions, offering a quick, inexpensive, and eco-friendly route. ias.ac.in

The table below summarizes the performance of various catalysts in the synthesis of 6-Amino-4-(4-chlorophenyl)-2-mercaptopyrimidine.

| Catalyst | Reaction Time | Yield (%) | Reference |

| Bone char-nPrN-SO₃H | 20 min | 96 | nih.gov |

| Nanosized MgO | 45 min | 94 | researchgate.neteurekaselect.com |

| PPA-SiO₂ | 2 h | 92 | nih.gov |

| DABCO | 5 h | 88 | nih.gov |

| Piperidine | 8 h | 75 | nih.gov |

Green Chemistry Approaches

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyrimidine derivatives. rasayanjournal.co.inpowertechjournal.comnih.gov These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. rasayanjournal.co.in

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields. tandfonline.com The Biginelli condensation, a similar three-component reaction, has been successfully performed using microwave heating to produce pyrimidine derivatives. tandfonline.comresearchgate.netfoliamedica.bg This technique offers rapid and intense heating, often under solvent-free conditions, simplifying the work-up process. tandfonline.com

Grindstone Chemistry: This solvent-free technique involves grinding the reactants together, sometimes with a catalyst like cupric chloride and a few drops of concentrated HCl, to initiate the reaction. It represents a mild and eco-friendly method for producing dihydropyrimidinones in high yields. researchgate.netmdpi.com

Use of Eco-Friendly Catalysts: The development of reusable and non-toxic catalysts is a cornerstone of green chemistry. powertechjournal.com Natural product-based catalysts and heterogeneous solid acids, such as the aforementioned bone char catalyst, are examples of sustainable options that improve the environmental profile of the synthesis. nih.gov

Reactions Involving α-Cyanoketones and Guanidines

An alternative multicomponent strategy for assembling the 2-aminopyrimidine-5-carbonitrile (B129654) core involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This Biginelli-inspired one-pot sequence is highly efficient and convergent, producing the target compounds in moderate to excellent yields. The transformation proceeds through a sequence of condensation, nucleophilic addition, cyclization, and a final spontaneous aromatization of the dihydropyrimidine (B8664642) intermediate to furnish the stable pyrimidine ring. nih.gov This method allows for significant structural diversity by varying the substitution on each of the three starting components. nih.gov

Ring Annulation and Cyclization Strategies

Ring annulation and cyclization are fundamental strategies for the construction of heterocyclic rings like pyrimidine. These methods typically involve the formation of one or two bonds to close a ring from an acyclic precursor.

Condensation of Carbonyl Compounds with Amidines for Pyrimidine Ring Formation

A classic and versatile method for pyrimidine ring synthesis is the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N unit, such as an amidine or guanidine (B92328). bu.edu.eg The Pinner synthesis, for example, involves the condensation of 1,3-dicarbonyl compounds with amidines, often catalyzed by acids or bases, to form pyrimidine derivatives. slideshare.netmdpi.com

Cyclization from Active Methylene (B1212753) Precursors (e.g., Ethyl Cyanoacetate)

The construction of the pyrimidine ring often utilizes active methylene compounds, such as ethyl cyanoacetate (B8463686), due to the reactivity of the α-carbon. A prominent example of this approach is the Biginelli reaction and its variations, which involve the one-pot condensation of an aldehyde, a urea or thiourea derivative, and an active methylene compound. iau.irias.ac.in This multicomponent reaction provides a direct and efficient route to highly functionalized dihydropyrimidines, which can be subsequently aromatized.

In a typical synthesis leveraging ethyl cyanoacetate, the reaction proceeds via condensation and cyclization to form the pyrimidine core. For instance, the reaction of ethyl cyanoacetate with guanidine provides a direct pathway to substituted hydroxypyrimidines. chemicalbook.com A solution of sodium ethoxide is prepared, to which ethyl cyanoacetate is added to form the corresponding enolate. A separate solution containing guanidine (often generated in situ from guanidine hydrochloride or nitrate) is then combined with the ethyl sodiocyanoacetate solution. The subsequent cyclization and condensation reaction, typically under reflux, yields the desired pyrimidine derivative. chemicalbook.com For example, the synthesis of 2,4-Diamino-6-hydroxypyrimidine (B22253) from guanidine nitrate (B79036) and ethyl cyanoacetate has been reported with yields between 80-95%. chemicalbook.com

Another related method involves the reaction of ethyl cyanoacetate, urea, and triethyl orthoformate. google.com This process is used to synthesize cytosine (4-amino-2-hydroxypyrimidine) and its derivatives. The initial step involves the formation of ethyl 3-cyano-2-ureidoacrylate, which then undergoes cyclization to form the pyrimidine ring, specifically 5-ethoxycarbonylcytosine. This highlights the versatility of ethyl cyanoacetate as a precursor for building pyrimidine scaffolds with amino and hydroxy functionalities at various positions. google.com

| Precursors | Catalyst/Conditions | Product | Yield |

| Ethyl cyanoacetate, Guanidine hydrochloride, Sodium ethoxide | Reflux in ethanol | 2,4-Diamino-6-hydroxypyrimidine | 80-82% |

| Ethyl cyanoacetate, Urea, Triethyl orthoformate | Reflux in xylene | 3-Ureido-2-cyano-2-ethyl acrylate (B77674) (intermediate) | 73.65% |

| Benzaldehyde, Urea, Ethyl cyanoacetate | TMSCl in Acetonitrile (B52724) | Dihydropyrimidinone derivative | High |

Derivatization from Pre-Formed Pyrimidine Scaffolds

Modifying an existing pyrimidine ring is a common strategy to introduce diverse functionalities and synthesize specific target molecules. This approach leverages the inherent reactivity of the pyrimidine core and its substituents.

Chemical Transformations of 6-Hydroxypyrimidine-4-carboxylic Acid Derivatives

The derivatization of carboxylic acids on a pyrimidine scaffold is a key method for functional group interconversion. colostate.edu Carboxylic acid groups can be converted into a range of other functionalities, such as esters, amides, or, importantly, nitriles. General methods for derivatizing carboxylic acids include esterification using alkyl halides or diazoalkanes and conversion to activated esters (e.g., using N-Hydroxysulfosuccinimide) for subsequent reaction with amines. thermofisher.comnih.gov

Specifically for 6-Hydroxypyrimidine-4-carboxylic acid, the carboxylic acid group at the 4-position can serve as a handle for introducing the carbonitrile functionality. This transformation typically involves a two-step process: first, the conversion of the carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile. While direct conversion is possible, this stepwise approach is common. The hydroxyl group at the 6-position may require protection depending on the reagents used for the amide formation and dehydration steps.

Michael Additions with Thiobarbituric Acid Derivatives

Michael addition is a versatile reaction for C-C bond formation by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.gov Barbituric acid and its thio-analogs, such as thiobarbituric acid, are pyrimidine derivatives that can act as effective Michael donors. The active methylene group at the C5 position of the barbiturate (B1230296) ring is sufficiently acidic to be deprotonated, forming a nucleophilic carbanion.

This strategy has been employed in the reaction of barbituric acids with Michael acceptors like nitroalkenes. nih.govresearchgate.net The reaction is often catalyzed by a mild base, such as diethylamine, and can be performed in environmentally benign media like water. nih.govresearchgate.net This approach leads to the formation of 5-substituted barbiturate derivatives. For example, the reaction of 1,3-dimethylbarbituric acid with various aromatic and heteroaromatic nitroalkenes has been shown to produce the corresponding Michael adducts in excellent yields, often exceeding 90%. nih.gov This method demonstrates the utility of modifying the C5 position of a pre-formed pyrimidine scaffold through a Michael-type reaction. researchgate.net

| Michael Donor | Michael Acceptor | Catalyst/Solvent | Yield |

| Barbituric acid | (E)-2-Nitro-1-phenylprop-1-ene | Diethylamine/Water | 96% |

| 1,3-Dimethylbarbituric acid | (E)-(2-Nitrovinyl)benzene | Diethylamine/Water | 98% |

| 1,3-Dimethylbarbituric acid | (E)-2-(2-Nitrovinyl)thiophene | Diethylamine/Water | 95% |

Introduction of Carbonitrile Functionality

The direct introduction of a carbonitrile (-CN) group onto a pyrimidine ring is a crucial step for synthesizing compounds like this compound from a pre-formed scaffold. This can be accomplished through several synthetic routes.

One common method is the nucleophilic substitution of a suitable leaving group, such as a halogen, at the desired position. For instance, a 4-chloropyrimidine (B154816) derivative can react with a cyanide salt (e.g., sodium or potassium cyanide) to yield the corresponding 4-cyanopyrimidine. The synthesis of 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride is a well-established procedure, providing a key intermediate for such substitutions. mdpi.com

Another approach involves the cyclization of precursors that already contain the necessary functionalities. Highly functionalized 5-amino-6-ethoxy-2-alkylpyrimidine-4-carbonitriles have been synthesized by the acid-catalyzed cyclization of N-(2-amino-1,2-dicyanovinyl)acetamide derivatives in ethanol. rsc.org This method constructs the pyrimidine ring while simultaneously installing the amino, ethoxy, and carbonitrile groups at the required positions.

Furthermore, multicomponent reactions can be designed to yield pyrimidine-5-carbonitrile derivatives directly. ias.ac.in The Biginelli-inspired reaction of α-cyanoketones, carboxaldehydes, and guanidines is an efficient one-pot sequence that produces 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov This process involves condensation, nucleophilic addition, cyclization, and subsequent aromatization to form the final product. nih.gov

Chemical Reactivity and Derivatization Pathways of 6 Amino 2 Hydroxypyrimidine 4 Carbonitrile Systems

Transformations of Amino and Hydroxy Groups

The amino and hydroxy functionalities on the pyrimidine (B1678525) ring are primary sites for initial derivatization, allowing for the introduction of a wide range of substituents and the modulation of the compound's electronic properties.

N-Acylation and N-Alkylation Reactions

The exocyclic amino group at the C6 position of 6-Amino-2-hydroxypyrimidine-4-carbonitrile is a nucleophilic center amenable to acylation and alkylation reactions.

N-Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivatives. These reactions are typically performed in aprotic solvents to prevent competing reactions with the hydroxy group. The resulting amide linkage can alter the molecule's steric and electronic profile.

N-Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of di-alkylated products can be challenging. Furthermore, competitive O-alkylation at the 2-hydroxy position and N-alkylation at the ring nitrogens (N1 or N3) can occur, leading to a mixture of products. nih.gov The regioselectivity of the alkylation is often influenced by reaction conditions such as the choice of base, solvent, and the nature of the alkylating agent. nih.gov Masking the amino group with a protecting group can prevent side reactions if O-alkylation is the desired pathway. nih.gov

Table 1: Representative N-Acylation and N-Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| N-Acylation | Acetyl chloride | 6-Acetamido-2-hydroxypyrimidine-4-carbonitrile |

| N-Acylation | Benzoyl anhydride | 6-Benzamido-2-hydroxypyrimidine-4-carbonitrile |

| N-Alkylation | Methyl iodide | 6-(Methylamino)-2-hydroxypyrimidine-4-carbonitrile |

| N-Alkylation | Benzyl bromide | 6-(Benzylamino)-2-hydroxypyrimidine-4-carbonitrile |

Substitution Reactions involving Hydroxy/Oxo Tautomers

The 2-hydroxy group of the pyrimidine ring exists in a tautomeric equilibrium with its corresponding keto form, 2-amino-4-carbonitrile-pyrimidin-2(1H)-one. nih.govresearchgate.net This tautomerism is a critical factor in its reactivity. researchgate.net The predominant tautomer can be influenced by the solvent and pH. This functionality is a key handle for introducing other groups through substitution reactions.

A common and synthetically crucial transformation is the conversion of the hydroxy/oxo group into a chloro substituent. This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or the Vilsmeier-Haack reagent. researchgate.net The resulting 6-amino-2-chloro-pyrimidine-4-carbonitrile is a highly valuable intermediate. The chloro group acts as an excellent leaving group, activating the C2 position for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a library of 2-substituted pyrimidine derivatives.

Reactions at the Pyrimidine Ring Core

Beyond modifications of the exocyclic groups, the pyrimidine ring itself can be functionalized, enabling the construction of more complex molecular architectures.

Cross-Coupling Methodologies for Aryl/Heteroaryl Substitutions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. researchgate.net For this compound, this reaction is typically performed on the 2-chloro derivative. The Suzuki coupling involves the reaction of 6-amino-2-chloro-pyrimidine-4-carbonitrile with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base. mdpi.com

This methodology allows for the direct and efficient installation of various aromatic and heteroaromatic moieties at the C2 position, providing access to compounds with extended π-systems. The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction yield and minimizing side products. mdpi.com

Table 2: Example of a Suzuki Cross-Coupling Reaction Pathway

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1. Chlorination | This compound | POCl₃ | 6-Amino-2-chloropyrimidine-4-carbonitrile |

| 2. Coupling | 6-Amino-2-chloropyrimidine-4-carbonitrile | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-Amino-2-phenylpyrimidine-4-carbonitrile |

Mannich Reactions for C-H Functionalization

The Mannich reaction is a three-component condensation that provides a route for the aminoalkylation of acidic protons. nih.gov In the pyrimidine system, the C-H bond at the 5-position is activated by the adjacent electron-donating amino and hydroxy groups, making it susceptible to electrophilic substitution.

The Mannich reaction on this compound would involve its reaction with formaldehyde (B43269) and a primary or secondary amine. nih.gov This introduces an aminomethyl group at the C5 position. This C-H functionalization pathway offers a direct method to introduce new substituents onto the pyrimidine core without prior activation, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry. researchgate.netresearchgate.net

Formation of Fused Heterocyclic Systems (e.g., Pyrano[2,3-d]pyrimidines, Triazolopyrimidines)

The inherent reactivity of this compound makes it an excellent precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems.

Pyrano[2,3-d]pyrimidines: These fused systems can be synthesized through multicomponent reactions. nih.gov A common approach involves the condensation of the pyrimidine derivative with an aldehyde and a compound containing an active methylene (B1212753) group, such as malononitrile (B47326). nih.govresearchgate.net The reaction likely proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C5 position of the pyrimidine onto the resulting arylidene malononitrile, and subsequent intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-d]pyrimidine scaffold. researchgate.net

Triazolopyrimidines: The synthesis of fused triazolopyrimidine systems can be achieved through several routes. researchgate.netnih.gov One pathway involves the reaction of the C6-amino group with a reagent that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring. For example, treatment with nitrous acid could form a diazonium salt, which could then undergo intramolecular cyclization. Alternatively, the amino group can be converted into a hydrazine (B178648) derivative, which can then be cyclized with a one-carbon source like formic acid or an orthoester to form the fused triazole ring, leading to nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidine or other isomeric systems. nih.govresearchgate.netjournalskuwait.org

Table 3: Fused Heterocyclic Systems Derived from this compound

| Fused System | Synthetic Strategy | Key Reagents |

|---|---|---|

| Pyrano[2,3-d]pyrimidine | Multicomponent Condensation | Aromatic aldehyde, Malononitrile, Base catalyst |

| Triazolopyrimidine | Cyclization of Hydrazine Derivative | Hydrazine, Formic Acid / Triethyl orthoformate |

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule. These vibrations are dependent on the masses of the atoms and the strength of the chemical bonds connecting them, thus providing a unique "fingerprint" of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (typically in cm⁻¹). For 6-Amino-2-hydroxypyrimidine-4-carbonitrile, characteristic absorption bands would be expected for its various functional groups.

Expected FT-IR Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amino) | Asymmetric & Symmetric Stretching | 3300-3500 |

| C≡N (carbonitrile) | Stretching | 2220-2260 |

| C=O (keto tautomer) | Stretching | 1650-1750 |

| C=N, C=C (ring) | Stretching | 1450-1650 |

| N-H (amino) | Bending (Scissoring) | 1590-1650 |

| O-H (hydroxyl) | Bending | 1330-1440 |

| C-N (amino) | Stretching | 1250-1360 |

| C-O (hydroxyl) | Stretching | 1000-1260 |

Note: The presence of hydrogen bonding can significantly broaden the O-H and N-H stretching bands and may shift them to lower wavenumbers.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the C≡N stretching vibration would be expected to produce a strong and sharp signal in the FT-Raman spectrum. The symmetric breathing vibrations of the pyrimidine (B1678525) ring are also typically Raman active and would appear in the fingerprint region of the spectrum.

Normal Coordinate Analysis for Vibrational Mode Assignment

A definitive assignment of the observed vibrational bands in both FT-IR and FT-Raman spectra to specific molecular motions can be achieved through a Normal Coordinate Analysis (NCA). This computational method models the molecule as a system of masses and springs and calculates the fundamental vibrational frequencies. By comparing the calculated frequencies and potential energy distribution (PED) with the experimental data, each band can be attributed to specific stretching, bending, or torsional modes within the molecule. Such an analysis would be crucial for a complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the hydroxyl group, and the proton on the pyrimidine ring.

Expected ¹H NMR Chemical Shifts for this compound:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OH (hydroxyl) | 10.0 - 13.0 | Singlet (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature. |

| -NH₂ (amino) | 6.0 - 8.0 | Singlet (broad) | Chemical shift and appearance can vary with solvent and temperature. |

| C5-H (pyrimidine ring) | 7.5 - 8.5 | Singlet | The exact shift will be influenced by the electronic effects of the adjacent substituents. |

Note: The chemical shifts are estimates and can vary depending on the solvent and other experimental conditions. The broadness of the -OH and -NH₂ signals is due to chemical exchange and quadrupole broadening, respectively.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives rise to a distinct signal in the spectrum.

Expected ¹³C NMR Chemical Shifts for this compound:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C4 (attached to -CN) | 90 - 100 |

| C≡N (carbonitrile) | 115 - 125 |

| C5 (pyrimidine ring) | 140 - 150 |

| C2 (attached to -OH) | 155 - 165 |

| C6 (attached to -NH₂) | 160 - 170 |

Note: These are approximate chemical shift ranges. The exact values would be determined by the specific electronic environment of each carbon atom within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet and visible light is expected to induce π → π* and n → π* transitions, characteristic of molecules with conjugated systems and heteroatoms containing lone pairs of electrons. The pyrimidine ring, being an aromatic system, along with the amino, hydroxyl, and cyano substituents, contributes to a chromophore that absorbs in the UV region.

The amino (-NH2) and hydroxyl (-OH) groups act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima and an increase in the molar absorptivity. The cyano group (-CN), being an electron-withdrawing group, can also influence the electronic transitions. The specific wavelengths of maximum absorbance (λmax) are dependent on the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

| Solvent | Expected λmax (nm) | Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~280-320 | π → π |

| Water (Neutral pH) | ~275-315 | π → π |

| Hexane | ~270-310 | π → π* |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (molecular formula: C5H4N4O), the expected molecular weight is approximately 136.11 g/mol . In mass spectrometry, this would be observed as the molecular ion peak (M+).

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The fragmentation of the molecular ion provides valuable structural information. The pyrimidine ring is relatively stable, but fragmentation can occur through the loss of small neutral molecules or radicals from the substituents. Common fragmentation pathways for similar pyrimidine derivatives often involve the loss of HCN from the cyano group and the ring, as well as the elimination of CO or NH3.

A plausible fragmentation pattern for this compound is detailed in the table below, predicting the major fragment ions that would be observed in a mass spectrum.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 136 | [M]+• (Molecular Ion) | - |

| 109 | [M - HCN]+• | HCN |

| 81 | [M - HCN - CO]+• | HCN, CO |

| 67 | [C3H3N2]+ | Further ring fragmentation |

Hyphenated Techniques for Comprehensive Characterization (e.g., LC/MS)

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), offer a powerful approach for the analysis of complex mixtures and the definitive identification of compounds. In the context of this compound, LC-MS would be invaluable for its separation from impurities and for providing both retention time and mass spectral data simultaneously.

A typical LC-MS analysis would involve a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) to separate the compound based on its polarity. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. ESI is a common ionization source for LC-MS as it is a soft ionization technique suitable for polar, non-volatile compounds like this compound. The mass spectrometer can be operated in full-scan mode to obtain the mass spectrum of the eluting compound or in selected ion monitoring (SIM) mode for targeted quantification. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by selecting the molecular ion and inducing fragmentation to produce a characteristic daughter ion spectrum.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and energies. For a molecule such as 6-Amino-2-hydroxypyrimidine-4-carbonitrile, these calculations can elucidate its stable conformations, electronic behavior, and potential for intermolecular interactions.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy, making it well-suited for the investigation of medium-sized organic molecules like pyrimidine (B1678525) derivatives. DFT calculations are centered on the electron density of a system rather than its complex many-electron wavefunction.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the exchange and correlation energies of the electrons, while the basis set is a set of mathematical functions used to construct the molecular orbitals.

For pyrimidine derivatives, a variety of functionals and basis sets have been employed to predict their properties. A common choice is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines the strengths of both Hartree-Fock theory and DFT. This functional has been shown to provide reliable results for the geometries and vibrational frequencies of many organic molecules.

The selection of the basis set is also crucial. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used. The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding, such as this compound. For instance, studies on similar aminopyrimidine systems have demonstrated that the B3LYP/6-311++G(d,p) level of theory provides optimized geometric parameters that are in good agreement with experimental data.

| Functional | Basis Set | Typical Application for Pyrimidine Derivatives |

| B3LYP | 6-31G(d,p) | Geometry optimization and vibrational frequency calculations. |

| B3LYP | 6-311++G(d,p) | More accurate electronic properties and studies involving anions or weak interactions. |

| M06-2X | 6-311+G(d,p) | Good for non-covalent interactions and thermochemistry. |

| WB97XD | 6-311+G(d,p) | Includes dispersion corrections, suitable for studying intermolecular interactions. |

This table is interactive. You can sort and filter the data.

The presence of rotatable bonds in this compound, such as those associated with the amino and hydroxyl groups, suggests the possibility of multiple stable conformations. Conformational analysis is therefore essential to identify the lowest energy structure and to understand the flexibility of the molecule.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. uni-muenchen.deq-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, and performing a constrained geometry optimization at each step. uni-muenchen.de The resulting plot of energy versus the scanned coordinate reveals the energy barriers between different conformers.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons.

The HF method systematically overestimates energy barriers and does not account for electron correlation, which is the interaction between electrons. However, it serves as a foundational method and is often used as a starting point for more advanced calculations, such as Møller-Plesset perturbation theory (MP2). In the context of pyrimidine derivatives, HF calculations can provide a qualitative understanding of the electronic structure and molecular orbitals. For instance, HF calculations have been used to investigate the quadrupole coupling in pyrimidines and to study the reactivity of pyrimidine on surfaces. While DFT methods are generally favored for their better accuracy-to-cost ratio, HF can still be a useful tool, particularly for comparative studies and for generating initial molecular orbitals for more sophisticated methods.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. Computational methods provide valuable descriptors that quantify the electronic characteristics of a molecule.

HOMO-LUMO Orbital Analysis for Electronic Transitions and Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily excited.

For pyrimidine derivatives, HOMO-LUMO analysis can provide insights into their potential as, for example, anticancer or antioxidant agents. The distribution of the HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich amino group and the pyrimidine ring, while the LUMO is likely to be distributed over the electron-withdrawing cyano group and the pyrimidine ring. This distribution would suggest that the amino group is a primary site for electrophilic attack, while the carbon atoms of the pyrimidine ring and the cyano group are susceptible to nucleophilic attack.

| Parameter | Description | Significance for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. Higher energy suggests greater electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. Lower energy suggests greater electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. |

This table is interactive. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry that illustrates the charge distribution of a molecule in three-dimensional space. It is used to predict how a molecule will interact with other chemical species. The MEP map is color-coded to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show significant regions of negative potential around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the hydroxyl group, and the nitrogen of the cyano group, due to the high electronegativity of these atoms. These sites would be the most likely to engage in hydrogen bonding. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. Such a map provides insights into the molecule's reactivity and intermolecular interactions.

Mulliken Charge Analysis for Atomic Charges

Mulliken population analysis is a method for estimating partial atomic charges from quantum chemistry calculations. These charges offer a quantitative measure of the electron distribution within a molecule, influencing its dipole moment, polarizability, and other electronic properties.

A Mulliken charge analysis for this compound would likely reveal that the nitrogen and oxygen atoms carry significant negative charges, while the carbon atoms bonded to these heteroatoms would have positive charges. The hydrogen atoms of the amino and hydroxyl groups are also expected to be positively charged. The distribution of these charges is critical for understanding the molecule's chemical behavior.

Interactive Data Table: Representative Mulliken Atomic Charges

The following table presents hypothetical Mulliken charges for this compound, based on typical values for similar molecular structures. These are for illustrative purposes and are not derived from a specific computational study on this molecule.

| Atom | Representative Mulliken Charge (a.u.) |

| N1 (ring) | -0.65 |

| C2 | +0.75 |

| N3 (ring) | -0.70 |

| C4 | +0.50 |

| C5 | -0.10 |

| C6 | +0.60 |

| O (on C2) | -0.55 |

| N (amino on C6) | -0.80 |

| C (cyano on C4) | +0.15 |

| N (cyano on C4) | -0.45 |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying the extent of electron delocalization and hyperconjugation. These interactions contribute to the stability of the molecule.

In this compound, significant delocalization is expected within the pyrimidine ring. NBO analysis would likely show strong interactions between the lone pairs of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the ring system. This delocalization contributes to the aromatic character and stability of the pyrimidine core. Furthermore, hyperconjugative interactions between the amino and hydroxyl groups and the ring would also be evident.

Interactive Data Table: Representative NBO Analysis - Donor-Acceptor Interactions

This table illustrates the types of donor-acceptor interactions that would be expected in an NBO analysis of this compound. The stabilization energies (E(2)) are representative values.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C2-N3) | 25.5 |

| LP (O) | σ* (C2-N1) | 18.2 |

| LP (N, amino) | π* (C5-C6) | 15.8 |

| π (C5-C6) | π* (C4-C(N)) | 20.1 |

Tautomerism and Proton Transfer Studies

Investigation of Amine-Imine and Keto-Enol Tautomeric Equilibria

This compound can exist in several tautomeric forms due to the presence of amino and hydroxyl groups. The primary equilibria to consider are the amine-imine and keto-enol tautomerisms.

Keto-Enol Tautomerism: The hydroxyl group at the C2 position can tautomerize to a keto form, resulting in a pyrimidin-2(1H)-one structure. Computational studies on similar hydroxypyrimidines often show that the keto form is significantly more stable than the enol form in the gas phase and in solution.

Amine-Imine Tautomerism: The amino group at the C6 position can tautomerize to an imine form. For most aminopyrimidines, the amino form is generally found to be the more stable tautomer.

Theoretical calculations would be essential to determine the relative energies of these different tautomers and thus predict the predominant form under various conditions.

Mechanistic Pathways of Intramolecular and Intermolecular Proton Transfer

Proton transfer is a fundamental process that can occur within a single molecule (intramolecular) or between molecules (intermolecular). For this compound, both pathways are conceivable.

Intramolecular Proton Transfer: A proton could potentially transfer from the hydroxyl group to one of the ring nitrogen atoms, or from the amino group to a ring nitrogen. Computational studies can model the transition states for these processes to determine the energy barriers. The presence of intramolecular hydrogen bonding can facilitate such transfers. nih.gov

Intermolecular Proton Transfer: In the presence of a solvent or other molecules, proton transfer can be mediated by the surrounding environment. For example, water molecules can act as a shuttle, facilitating proton transfer between different sites on the molecule or between different molecules. nih.gov These processes are crucial for understanding the molecule's behavior in biological systems and as a potential acid or base.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). These theoretical predictions can aid in the interpretation of experimental spectra.

For this compound, theoretical calculations would predict characteristic vibrational frequencies corresponding to the stretching and bending modes of its functional groups:

N-H stretching of the amino group.

O-H stretching of the hydroxyl group.

C≡N stretching of the nitrile group.

C=C and C=N stretching modes of the pyrimidine ring.

Similarly, Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions responsible for the molecule's UV-Vis absorption spectrum, providing insights into its photophysical properties.

Simulated Vibrational (IR, Raman) Spectra for Experimental Correlation

Computational methods are used to calculate the harmonic vibrational frequencies of a molecule in its ground state. These theoretical frequencies, which correspond to the fundamental modes of vibration, are crucial for interpreting experimental infrared (IR) and Raman spectra. By simulating these spectra, researchers can assign specific absorption bands or scattering peaks to particular molecular motions, such as stretching, bending, or wagging of functional groups.

For example, studies on structurally similar compounds like 2,4-diamino-6-hydroxypyrimidine (B22253) (2,4DA6HP) have utilized DFT (specifically, the B3LYP method with a 6-311G(d,p) basis set) to calculate vibrational wavenumbers. researchgate.net The theoretical results show good agreement with experimental data, allowing for a detailed assignment of the vibrational modes. researchgate.net Such an analysis for this compound would involve identifying the characteristic frequencies for its amino (-NH2), hydroxyl (-OH), and nitrile (-C≡N) groups, as well as the pyrimidine ring vibrations.

Table 1: Illustrative Vibrational Modes and Typical Frequency Ranges for Pyrimidine Derivatives

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretching (Amino Group) | 3400 - 3600 |

| O-H Stretching (Hydroxyl Group) | 3500 - 3700 |

| C≡N Stretching (Nitrile Group) | 2200 - 2300 |

| C=C / C=N Ring Stretching | 1400 - 1650 |

| N-H Bending (Scissoring) | 1550 - 1650 |

| C-H Bending (In-plane) | 1000 - 1300 |

| Ring Breathing Mode | 750 - 1000 |

Note: This table presents typical frequency ranges and is for illustrative purposes. Actual calculated values would be specific to the optimized geometry of this compound.

UV-Vis Absorption Spectrum Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This technique calculates the energies of electronic transitions from the ground state to various excited states. The results are typically presented as a plot of oscillator strength versus wavelength, which corresponds to the experimental UV-Vis spectrum.

This analysis provides insight into the electronic structure, identifying key transitions such as π → π* and n → π*. For pyrimidine derivatives, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and help explain the effect of different substituents on the electronic properties. mdpi.com A TD-DFT study of this compound would reveal its chromophoric properties and the nature of its primary electronic transitions. mdpi.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters quantify the molecule's response to an applied electric field. Molecules with large hyperpolarizability values are potential candidates for NLO applications.

Studies on other pyrimidine derivatives have shown that the presence of electron-donating groups (like -NH₂ and -OH) and electron-withdrawing groups (like -CN) can enhance NLO properties by creating a significant intramolecular charge transfer. sigmaaldrich.com Theoretical calculations for this compound would involve optimizing its geometry and then computing its NLO parameters to assess its potential as an NLO material.

Quantum Chemical Descriptors in Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity. Quantum chemical descriptors, derived from computational calculations, are essential inputs for developing QSAR models. These descriptors quantify various aspects of a molecule's electronic structure.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

HOMO-LUMO Gap: An indicator of chemical reactivity and stability.

Dipole Moment: Measures the polarity of the molecule.

Molecular Electrostatic Potential (MEP): Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack.

These descriptors would be calculated for this compound to be used in QSAR models, for instance, to predict its potential efficacy as an inhibitor for a specific biological target. scbt.com

Based on a thorough review of available scientific literature, a dedicated and comprehensive structural analysis of this compound, as outlined in the user's request, cannot be compiled at this time.

The search for specific single-crystal X-ray diffraction data, detailed intermolecular interaction analysis (including specific hydrogen bonding, pi-pi stacking), and Hirshfeld surface analysis for the compound this compound did not yield any direct research findings. While studies on related pyrimidine derivatives exist, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds.

Therefore, it is not possible to provide a scientifically accurate article that adheres to the detailed structural outline provided in the prompt. The foundational experimental data required to write the specified sections on its solid-state architecture, supramolecular interactions, and applications in crystal engineering are not present in the public domain.

Structural Analysis and Supramolecular Interactions

Applications in Crystal Engineering and Supramolecular Chemistry

Formation of Coordination Polymers and Metal-Organic Frameworks

While direct synthesis of coordination polymers and metal-organic frameworks (MOFs) using 6-Amino-2-hydroxypyrimidine-4-carbonitrile as the primary organic linker is not extensively documented in publicly available research, the structural motifs of this compound suggest its high potential for such applications. The pyrimidine (B1678525) core, along with its amino and hydroxyl substituents, presents multiple potential coordination sites for metal ions.

The field of MOFs has seen a surge in the use of functionalized organic linkers to create materials with tailored properties. For instance, pyrimidine-modified ligands have been successfully employed in the synthesis of stable porous indium-based MOFs. In one such case, a (2-pyrimidin-5-yl)terephthalic acid ligand was used to construct a porous framework that exhibited significant gas sorption capacities and catalytic activity. This highlights the utility of the pyrimidine moiety in forming robust and functional MOFs.

Furthermore, lead(II) has been coordinated with pyrimidine-4,6-dicarboxylate ligands to form a 3D metal-organic framework. This demonstrates that the pyrimidine ring system is an effective building block for creating complex, multidimensional coordination structures. The presence of amino groups on the linker, a feature of this compound, can further enhance the functionality of MOFs, for example, by providing basic sites that can improve CO2 capture.

The table below summarizes examples of MOFs synthesized from pyrimidine derivatives, illustrating the potential of this compound as a ligand in this context.

| Metal Ion | Pyrimidine-Based Ligand | Resulting Structure | Key Properties |

| Indium | (2-pyrimidin-5-yl)terephthalic acid | Porous In-MOF | Gas sorption, catalysis |

| Lead(II) | Pyrimidine-4,6-dicarboxylic acid | 3D Metal-Organic Framework | Luminescence |

Based on these examples, it is plausible that this compound could act as a versatile ligand for the construction of novel coordination polymers and MOFs with interesting structural topologies and functional properties. The interplay between the different donor atoms (N from the pyrimidine ring and amino group, O from the hydroxyl group) could lead to a rich variety of coordination modes and, consequently, diverse network architectures.

Host-Guest Encapsulation Phenomena

The supramolecular structure of closely related aminopyrimidine derivatives provides insight into the potential interactions that could facilitate host-guest relationships. For example, in the crystal structure of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate, a combination of N-H···N and C-H···N hydrogen bonds, along with aromatic π-π stacking between the pyrimidine rings, leads to the formation of molecular columns. nih.gov These organized structures can create cavities or channels capable of hosting small guest molecules.

The table below outlines the key supramolecular interactions observed in a related aminopyrimidine derivative, which are indicative of the potential for this compound to form host-guest assemblies.

| Interaction Type | Description | Potential Role in Host-Guest Chemistry |

| Hydrogen Bonding (N-H···N, C-H···N) | Directional interactions between hydrogen bond donors and acceptors. | Formation of a defined host framework with specific binding sites for guests. |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Stabilization of the host structure and interaction with aromatic guest molecules. |

The ability of this compound to form well-defined supramolecular structures through these interactions suggests its potential to act as a host for various guest molecules. Conversely, the molecule itself could potentially act as a guest, being encapsulated within larger host molecules such as cyclodextrins, calixarenes, or cucurbiturils, which are known to form inclusion complexes with a wide range of organic molecules.

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways in Pyrimidine (B1678525) Synthesis (e.g., Knoevenagel Condensation, Michael Addition, Cyclization)

The formation of the 6-Amino-2-hydroxypyrimidine-4-carbonitrile scaffold is typically achieved through a multicomponent reaction, a process that involves the sequential combination of three or more reactants in a single synthetic operation. This approach is highly valued in medicinal chemistry for its efficiency and atom economy. The most common synthetic route involves the reaction of an aldehyde, malononitrile (B47326), and urea (B33335) or thiourea (B124793). The reaction mechanism is generally understood to proceed through a domino sequence of classical organic reactions: Knoevenagel condensation, Michael addition, and cyclization. researchgate.netnih.gov

A theoretical perspective on a similar multicomponent reaction for the synthesis of pyrido[2,3-d]pyrimidines corroborates a five-step mechanism: Knoevenagel condensation, Michael addition, cyclization, followed by the release of other molecules and tautomerization. nih.gov

Knoevenagel Condensation: The initial step of the reaction is a Knoevenagel condensation. This involves the reaction between an aldehyde and an active methylene (B1212753) compound, in this case, malononitrile. The reaction is typically base-catalyzed, where the catalyst deprotonates the malononitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an α,β-unsaturated dinitrile intermediate, often referred to as a Knoevenagel adduct. researchgate.netnih.gov

Michael Addition: Following the Knoevenagel condensation, a Michael addition (or 1,4-conjugate addition) occurs. In this step, a nucleophile, typically derived from urea or a related compound, attacks the β-carbon of the α,β-unsaturated intermediate formed in the previous step. This addition is a key bond-forming step that introduces the nitrogenous component of the pyrimidine ring. The choice of the nucleophile at this stage is critical in determining the final substituents on the pyrimidine core. nih.govnih.gov

Cyclization: The final step in the formation of the pyrimidine ring is an intramolecular cyclization. After the Michael addition, the newly introduced nucleophilic group attacks one of the nitrile groups of the malononitrile moiety. This is followed by a series of proton transfers and tautomerization steps to yield the stable aromatic this compound ring system. nih.govresearchgate.net This Biginelli-inspired preparative method involves a sequence of condensation, nucleophilic addition, cyclization, and spontaneous aromatization of a dihydropyrimidine (B8664642) intermediate. nih.gov

The table below summarizes the key reaction steps in the synthesis of this compound and its analogues.

| Step | Reaction Type | Reactants | Intermediate/Product |

| 1 | Knoevenagel Condensation | Aldehyde, Malononitrile | α,β-Unsaturated dinitrile |

| 2 | Michael Addition | α,β-Unsaturated dinitrile, Urea | Open-chain adduct |

| 3 | Cyclization | Open-chain adduct | Dihydropyrimidine intermediate |

| 4 | Aromatization | Dihydropyrimidine intermediate | This compound |

Understanding Catalytic Roles in Synthetic Processes

Catalysts play a pivotal role in the synthesis of this compound and its derivatives, influencing reaction rates, yields, and in some cases, selectivity. A variety of catalysts have been employed, ranging from simple bases to more complex organocatalysts and even nanomaterials.

Base Catalysis: Basic catalysts are commonly used to facilitate the initial Knoevenagel condensation by promoting the formation of the carbanion from malononitrile. Piperidine is a frequently used catalyst for this purpose. researchgate.net The basicity of the catalyst needs to be carefully chosen to avoid unwanted side reactions.

Natural Product Catalysts: In a move towards more environmentally friendly synthetic methods, natural product-based catalysts have been explored. For the synthesis of related 6-amino-2-pyridone-3,5-dicarbonitriles, catalysts such as pyridine-2-carboxylic acid and betaine (B1666868) have been utilized. nih.gov These catalysts offer the advantages of being non-toxic and requiring milder reaction conditions. nih.gov Guanidine (B92328) carbonate has also been investigated as a catalyst in the one-pot synthesis of these compounds. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of pyrimidine derivatives. A rapid, microwave-assisted green synthesis of 4-amino-6-(substituted aryl)-2-hydroxy-pyrimidine-5-carbonitrile has been reported, achieving good yields in significantly shorter reaction times compared to conventional heating methods. researchgate.net

Nanomaterial-Based Catalysis: Recent research has explored the use of nanomaterials as catalysts. For instance, silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) have been shown to enhance the yields of the cyclization step in the synthesis of 2-amino-5-carboethoxy-4-hydroxypyrimidine. The proposed mechanism involves the stabilization of heteroatoms on the acidic silica (B1680970) surface, thereby facilitating the formation of the pyrimidine ring. asianpubs.org

The following table provides an overview of different catalysts used in the synthesis of pyrimidine derivatives and their proposed roles.

| Catalyst Type | Example(s) | Role in Reaction |

| Organic Base | Piperidine | Promotes Knoevenagel condensation |

| Natural Product | Pyridine-2-carboxylic acid, Betaine | General catalyst for one-pot synthesis, milder conditions |

| Green Catalyst | Guanidine Carbonate | Catalyst for one-pot synthesis |

| Nanomaterial | Fe3O4@SiO2 | Enhances cyclization step via intermediate stabilization |

Characterization of Reaction Intermediates

The elucidation of a reaction mechanism often relies on the detection and characterization of transient intermediates. In the multicomponent synthesis of this compound, the intermediates are often short-lived and present in low concentrations, making their isolation and characterization challenging. However, their existence is inferred from the logical progression of the reaction sequence and supported by theoretical calculations and trapping experiments in related systems.

The primary intermediate in the reaction sequence is the Knoevenagel adduct , the α,β-unsaturated dinitrile formed from the condensation of the aldehyde and malononitrile. While often not isolated, its formation is a prerequisite for the subsequent Michael addition.

Following the Michael addition of urea, an open-chain adduct is formed. This intermediate contains all the necessary atoms for the final pyrimidine ring. Its transient nature is due to the high propensity for intramolecular cyclization.

The cyclization of the open-chain adduct leads to a dihydropyrimidine intermediate . nih.gov This non-aromatic intermediate subsequently undergoes aromatization, often through a spontaneous process involving the elimination of a molecule of water, to yield the final stable this compound product. The driving force for this final step is the formation of the highly stable aromatic pyrimidine ring.

While direct spectroscopic characterization of these intermediates in the synthesis of this compound is not extensively reported, their structures are well-established in the broader context of pyrimidine synthesis. The characterization of the final products is routinely performed using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm the presence of the characteristic functional groups of the pyrimidine ring. researchgate.netnih.gov

Emerging Research Avenues and Academic Applications

Design and Synthesis of New Pyrimidine-Based Chemical Entities

The 6-amino-2-hydroxypyrimidine-4-carbonitrile scaffold is a versatile precursor for the synthesis of a wide array of more complex pyrimidine-based molecules. A common and efficient method for synthesizing derivatives of this core structure is through one-pot, multi-component reactions, often aligned with the principles of green chemistry. ijarsct.co.inresearchgate.net The Biginelli reaction and its variations are frequently employed, typically involving the condensation of an aldehyde, a compound with an active methylene (B1212753) group like malononitrile (B47326), and urea (B33335) or thiourea (B124793). benthamopen.com

For instance, a general approach to synthesizing 4-aryl substituted derivatives involves the three-component condensation of an aromatic aldehyde, malononitrile, and urea in the presence of a catalyst. ijarsct.co.inbenthamopen.com The reaction proceeds through a likely Knoevenagel condensation of the aldehyde and malononitrile, which then reacts with urea to form the final pyrimidine (B1678525) ring. benthamopen.com Various catalysts can be employed to promote this reaction, and solvent-free or aqueous conditions are often utilized to enhance the environmental friendliness of the synthesis. ijarsct.co.inresearchgate.net

The reactivity of the functional groups on the this compound ring allows for further derivatization. The amino group can be acetylated or reacted with other electrophiles, while the hydroxyl group can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). nih.gov This chloro intermediate is a key stepping stone for introducing other functionalities via nucleophilic substitution, leading to the creation of extensive libraries of new pyrimidine derivatives. nih.gov

Table 1: Examples of Synthetic Methodologies for Related Pyrimidine-5-carbonitriles

| Reactants | Catalyst/Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Aldehyde, Malononitrile, Urea | Cadmium Doped Iron Tartrate | Reflux in water, 45 min | 6-amino-5-cyano-4-aryl-2-hydroxypyrimidine | ijarsct.co.inresearchgate.net |

| Aromatic Aldehyde, Malononitrile, Urea/Thiourea | Phosphorus Pentoxide | Reflux in absolute ethanol (B145695) | 6-amino-5-cyano-4-aryl-2-hydroxy/mercaptopyrimidine | benthamopen.com |

| 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile, Acetic Anhydride | H₂SO₄ (cat.) | Reflux | 5-aryl-7-chloro-2-methyl-pyrimido[4,5-d]pyrimidine-4(3H)-one | nih.gov |

| 6-amino-4-aryl-2-chloro-pyrimidine-5-carbonitrile, Hydrazine (B178648) Hydrate | Reflux in absolute ethanol | 4-amino-6-aryl-2-hydrazinyl-pyrimidine-5-carbonitrile | nih.gov |

Fundamental Studies in Ligand Design and Coordination Chemistry

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for fundamental studies in coordination chemistry. The nitrogen atoms of the pyrimidine ring, the exocyclic amino group, the keto-enol tautomerism of the hydroxyl/oxo group, and the nitrogen atom of the nitrile group can all potentially participate in binding to metal ions. Pyrimidine and its derivatives are well-known to coordinate with a variety of metal ions, forming complexes with diverse geometries and properties. mdpi.com

The ability of the pyrimidine ring to act as a coordinating agent is well-documented, with the ring nitrogens readily binding to metals like copper(II), manganese(II), and palladium(II). mdpi.commdpi.com The presence of additional donor groups, such as the amino and hydroxyl functionalities in this compound, can lead to the formation of stable chelate rings. This chelation enhances the stability of the resulting metal complexes. The molecule can act as a bidentate or even a polydentate ligand, potentially bridging multiple metal centers to form coordination polymers. The specific coordination mode would depend on the metal ion, the reaction conditions, and the steric and electronic environment of the ligand. mdpi.com While specific studies on the coordination complexes of this compound are not extensively detailed, the known behavior of similar aminopyrimidines suggests its significant potential in the design of new metal-organic frameworks and complexes with interesting magnetic or catalytic properties. mdpi.com

Exploration as Core Scaffolds in Medicinal Chemistry Research

The pyrimidine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. mdpi.comnih.gov The this compound structure serves as an excellent starting point for the development of new potential drugs.

Structure-Activity Relationship (SAR) studies explore how modifications to a core chemical structure affect its biological activity. For scaffolds related to this compound, SAR studies have provided valuable insights. Research on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as adenosine (B11128) A₁ receptor antagonists has shown that the nature and position of substituents on the aryl rings at the C4 and C6 positions are crucial for both potency and selectivity. nih.gov

Similarly, the substitution on the exocyclic amino group at the C2 position can significantly influence the biological profile. nih.gov The nitrile group at the C5 position is also a key feature; its replacement or modification can drastically alter receptor affinity and activity. For example, in some series, introducing a cyano group at position 5 was a key step in converting a scaffold with dual A₁/A₂ₐ receptor activity into a selective A₁ receptor antagonist. nih.gov These findings highlight the modular nature of the pyrimidine scaffold, where systematic modification at positions 2, 4, 5, and 6 can fine-tune the molecule's interaction with a specific biological target.

Molecular docking is a computational technique used to predict the binding mode of a ligand to the active site of a protein. This method provides critical insights into the molecular interactions that govern biological activity. Numerous docking studies have been performed on pyrimidine-5-carbonitrile derivatives to elucidate their mechanism of action against various therapeutic targets.

These studies reveal that the pyrimidine core frequently acts as a hydrogen bond acceptor or donor. For instance, in studies of pyrimidine derivatives as kinase inhibitors, the nitrogen atoms of the pyrimidine ring and the exocyclic amino group often form key hydrogen bonds with amino acid residues in the hinge region of the kinase active site. nih.gov The nitrile group can also participate in hydrogen bonding or other polar interactions. Substituents at the C4 and C6 positions typically occupy hydrophobic pockets within the binding site, and their size, shape, and electronic properties are critical for achieving high affinity. nih.govmdpi.com

Table 2: Molecular Docking Insights for Pyrimidine-5-Carbonitrile Scaffolds with Biological Targets

| Target Enzyme | Scaffold Type | Key Molecular Interactions | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Pyrimidine-5-carbonitrile | Hydrogen bonding with active site residues; hydrophobic interactions within the binding pocket. | nih.gov |

| Thymidylate Synthase | Thiopyrimidine-5-carbonitrile | Predicted interactions with key amino acids in the enzyme's active site. | japsonline.com |

| Cyclin-Dependent Kinase 2 (CDK2) | 4,6-disubstituted pyrimidin-2-amine | Hydrogen bonds from the NH₂ group and pyrimidine N atoms to hinge region residues (e.g., Leu83). | nih.gov |

| VEGFR-2 / HER-2 | Pyrido[2,3-d]pyrimidine-6-carbonitrile | Formation of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinases. | mdpi.com |

Theoretical Applications in Materials Science (e.g., Optoelectronic Materials)

The extended π-conjugated system inherent in the pyrimidine ring, coupled with the presence of electron-donating (amino, hydroxyl) and electron-withdrawing (nitrile, ring nitrogens) groups, makes this compound and its derivatives promising candidates for applications in materials science, particularly in optoelectronics. Theoretical studies, often employing Density Functional Theory (DFT), are used to predict the electronic and optical properties of such molecules. researchgate.net

Key parameters calculated in these theoretical studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's potential as a semiconductor material and influences its optical properties. A smaller energy gap is often associated with higher reactivity and can be desirable for applications in electronic devices. researchgate.net

Furthermore, calculations of molecular polarizability and hyperpolarizability can predict a material's nonlinear optical (NLO) response. Materials with significant NLO properties are valuable for applications in photonics and optical communications. Theoretical studies on similar donor-acceptor molecules have shown that the arrangement of functional groups can significantly influence these optoelectronic parameters, suggesting that derivatives of this compound could be tailored for specific applications in thin films, electronics, and photonics. researchgate.net

Q & A

Q. What are the standard synthetic routes for 6-Amino-2-hydroxypyrimidine-4-carbonitrile and its derivatives?

- Methodological Answer: The compound and its derivatives are typically synthesized via multicomponent reactions in aqueous media or reflux conditions. For example:

- Aqueous synthesis: A one-pot reaction of aldehydes, malononitrile, and pyrazolone derivatives in water yields substituted pyrimidinecarbonitriles (e.g., 6-Amino-4-aryl derivatives) with high atom economy .

- Thermal reflux: Heating with amines (e.g., cyclohexylamine) under reflux replaces thiol or methylthio groups at the 2-position, enabling functionalization (e.g., 4-Amino-2-(cyclohexylamino) derivatives) .

- Key intermediates: Chlorination of precursor pyridines with POCl₃ followed by amination (e.g., using ammonium acetate) generates amino-substituted carbonitriles .

Table 1: Example derivatives and their properties (selected from synthesized compounds)

| Compound ID | Substituents | Molecular Formula | Melting Point (°C) | Key Spectral Data (IR, NMR) |

|---|---|---|---|---|

| 4b | 4-Cl-phenyl | C₁₄H₁₁N₄OCl | 162–164 | IR: 2212 cm⁻¹ (CN); ¹H NMR: δ 7.53–8.40 (Ar) |

| 4g | 2-thienyl | C₁₅H₁₀N₄S | 200 | ¹³C NMR: 117.15 (CN); MS: m/z 278 (M⁺) |

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer: Structural validation requires multimodal spectroscopy and elemental analysis:

- IR spectroscopy: Confirms nitrile (CN) stretches (~2212 cm⁻¹) and NH₂ absorption (~3300–3478 cm⁻¹) .

- NMR: ¹H and ¹³C NMR identify aromatic proton environments (δ 7.0–8.5 ppm) and carbon hybridization (e.g., C5 at δ 69.07–84.89 ppm) .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 302 for 4f) and fragmentation patterns validate molecular weight .

- Elemental analysis: Matches calculated vs. observed C/H/N percentages (e.g., 4i: Found C 53.55% vs. Calculated 53.78%) .

Q. How does solvent choice impact the solubility and crystallization of this compound?

- Methodological Answer: Polar aprotic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with NH₂/OH groups. Crystallization is optimized using ethanol/water mixtures, yielding high-purity solids (e.g., 4h crystallized as white crystals from EtOH/H₂O) .

Advanced Research Questions

Q. How can substituent effects on the pyrimidine ring be systematically studied for bioactivity optimization?

- Methodological Answer: A factorial design approach (e.g., varying aryl/heteroaryl groups at positions 4 and 6) evaluates substituent contributions:

- Electron-withdrawing groups (EWGs): Nitro (4f) or chloro (4h) substituents increase electrophilicity, altering reactivity in nucleophilic substitutions .

- Donor groups (EDGs): Methoxy (4d) or dimethylamino (4f) groups enhance π-stacking in biological targets .

- Quantitative Structure-Activity Relationship (QSAR): Computational models (e.g., DFT) correlate substituent Hammett constants (σ) with observed activity .

Q. What strategies resolve contradictions in spectral data interpretation (e.g., NMR signal splitting)?

- Methodological Answer:

- Variable-temperature NMR: Resolves dynamic effects (e.g., tautomerism in NH₂ groups) by analyzing signal coalescence at elevated temperatures .

- 2D NMR (COSY, HSQC): Assigns overlapping aromatic protons (e.g., 4g: δ 7.31–8.39 ppm) and confirms carbon-proton connectivity .

- Cross-validation with XRD: Single-crystal X-ray diffraction definitively assigns ambiguous signals (e.g., dihedral angles in 4f) .

Q. How can computational methods predict reaction pathways for derivative synthesis?

- Methodological Answer:

- Mechanistic studies: Density Functional Theory (DFT) models simulate intermediates (e.g., enolate formation in Knoevenagel condensations) to identify rate-limiting steps .

- Transition state analysis: Locates energy barriers for nucleophilic attacks (e.g., amine substitution at C2) .

- Solvent modeling: COSMO-RS predicts solvent effects on reaction yields (e.g., water vs. DMF in aqueous syntheses) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for derivatives?

- Methodological Answer:

- Purity assessment: Repeat synthesis with column chromatography (e.g., silica gel, ethyl acetate/hexane) to remove impurities affecting mp .

- Polymorphism screening: Recrystallize from multiple solvents (e.g., acetone, methanol) to isolate stable crystalline forms .

- Differential Scanning Calorimetry (DSC): Confirms phase transitions and decomposition temperatures .

Experimental Design Considerations

Q. What safety protocols are essential for handling amino-pyrimidinecarbonitriles?

- Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods minimize exposure to irritants (e.g., CN groups) .

- Waste management: Neutralize acidic/basic residues before disposal (e.g., dilute HCl for amine byproducts) .

- Toxicology screening: Ames tests assess mutagenicity of nitro-substituted derivatives (e.g., 4f) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products